2-bromo-4-methyl-N-propylbenzenesulfonamide
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Overview
Description
2-Bromo-4-methyl-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.19 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a propyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methyl-N-propylbenzenesulfonamide typically involves the bromination of 4-methyl-N-propylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted benzenesulfonamides.
Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Formation of corresponding amines.
Scientific Research Applications
2-Bromo-4-methyl-N-propylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylbenzenesulfonamide
- 4-Methyl-N-propylbenzenesulfonamide
- 2-Bromo-N-propylbenzenesulfonamide
Uniqueness
2-Bromo-4-methyl-N-propylbenzenesulfonamide is unique due to the presence of both a bromine atom and a propyl group on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .
Biological Activity
2-Bromo-4-methyl-N-propylbenzenesulfonamide is a sulfonamide compound that exhibits notable biological activities, particularly in antibacterial and anticancer contexts. This article explores its biological activity based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16BrN1O2S1, with a molecular weight of approximately 303.23 g/mol. The compound features a sulfonamide functional group, which is crucial for its biological activity, particularly its interaction with bacterial enzymes involved in folic acid synthesis.
Antibacterial Activity
Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, essential for bacterial DNA replication. Studies indicate that modifications to the sulfonamide structure can enhance potency against specific bacterial strains.
Table 1: Antibacterial Activity of Sulfonamides
Compound Name | Mechanism of Action | Potency (Minimum Inhibitory Concentration) |
---|---|---|
This compound | Inhibits folic acid synthesis | TBD (To Be Determined) |
Sulfanilamide | Inhibits dihydropteroate synthase | 0.5 - 32 µg/mL |
Trimethoprim | Inhibits dihydrofolate reductase | 0.01 - 0.1 µg/mL |
Anticancer Potential
Recent studies have explored the anticancer potential of sulfonamides, including various derivatives of benzenesulfonamide. For instance, compounds structurally related to this compound have shown significant inhibitory effects on cancer cell lines.
Case Study: Anticancer Screening
In a study involving the NCI 60 cancer cell line panel, several sulfonamide derivatives were screened for their growth inhibition capabilities. Compounds related to the structural framework of this compound exhibited varying degrees of potency against different cancer types:
- Compound 12e : Showed significant growth inhibition across multiple cancer cell lines with an IC50 value of 0.49 µM.
- Compound 12i : Exhibited an IC50 value of 0.53 µM, indicating strong activity against V600EBRAF.
- Compound 12l : Demonstrated an IC50 value of 0.62 µM and was effective against renal and prostate cancer cell lines .
Table 2: Anticancer Activity of Related Compounds
Compound Name | IC50 (µM) | Cancer Type Affected |
---|---|---|
Compound 12e | 0.49 | Melanoma |
Compound 12i | 0.53 | V600EBRAF Inhibition |
Compound 12l | 0.62 | Renal and Prostate |
The biological activity of sulfonamides like this compound is primarily attributed to their ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By competing with PABA, these compounds inhibit the enzyme dihydropteroate synthase, leading to disrupted folate synthesis and ultimately inhibiting bacterial growth.
Properties
Molecular Formula |
C10H14BrNO2S |
---|---|
Molecular Weight |
292.19 g/mol |
IUPAC Name |
2-bromo-4-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)10-5-4-8(2)7-9(10)11/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
HWXJLMJGVVUWOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)C)Br |
Origin of Product |
United States |
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